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Compound of Interest

Compound Name: Diethenyl ethanedioate

Cat. No.: B15483222

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethenyl ethanedioate, also known as divinyl oxalate, is an organic compound with the
chemical formula CeHesO4. While specific experimental data for this molecule is limited in
publicly accessible literature, this guide provides a comprehensive overview of its predicted
chemical properties and a detailed framework for its synthesis and structural elucidation based
on established chemical principles and data from analogous compounds. This document aims
to serve as a foundational resource for researchers interested in the potential applications of
this and other divinyl dicarboxylates.

Chemical Properties and Structure

Diethenyl ethanedioate is the diester of oxalic acid and vinyl alcohol. Its structure consists of
two vinyl groups attached to the carboxyl groups of an ethanedioate (oxalate) backbone.

Identification
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Property Value Source

IUPAC Name bis(ethenyl) oxalate N/A

Divinyl oxalate, Ethanedioic
Synonyms o [1]
acid, diethenyl ester

CAS Number 13416-89-2 N/A
Molecular Formula CeHeO4 [1]
Molecular Weight 142.11 g/mol [1]
Canonical SMILES C=COC(=0)C(=0)0C=C N/A

Physicochemical Properties (Predicted)

Detailed experimental data on the physicochemical properties of diethenyl ethanedioate, such
as melting point, boiling point, and density, are not readily available in the current literature.
However, predictions can be made based on the properties of similar short-chain organic
esters. It is expected to be a liquid at room temperature with limited solubility in water and good
solubility in common organic solvents.

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of diethenyl ethanedioate would rely
on a combination of spectroscopic techniques. The following sections detail the expected
outcomes and general experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a
molecule.

Expected Spectrum: The tH NMR spectrum of diethenyl ethanedioate is predicted to show a
characteristic pattern for the vinyl groups. Due to the electronegativity of the ester oxygen, the
vinylic protons will be deshielded and appear in the downfield region of the spectrum. The three
protons of each vinyl group (-OCH=CH?:2) will be chemically non-equivalent and will exhibit
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splitting patterns (geminal, cis, and trans coupling). Based on data for other vinyl esters, the
following approximate chemical shifts are expected:

e -OCH=: A doublet of doublets (dd) around & 7.2-7.5 ppm.

e =CHz2 (trans): A doublet of doublets (dd) around & 4.8-5.2 ppm.
e =CHe:z (cis): A doublet of doublets (dd) around & 4.5-4.9 ppm.
Experimental Protocol:

e Dissolve a 5-10 mg sample of purified diethenyl ethanedioate in approximately 0.6 mL of a
deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

e Acquire the 'H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or
higher.

» Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

 Integrate the signals to determine the relative number of protons for each resonance.

Analyze the coupling constants (J-values) to confirm the connectivity of the vinyl protons.

Expected Spectrum: The 13C NMR spectrum will provide information about the carbon
framework of the molecule. Based on data for analogous vinyl esters, the following chemical
shifts are anticipated:

e C=0 (ester carbonyl): d 155-165 ppm.
e -OCH=: 4 140-145 ppm.

e =CHz2: 6 95-105 ppm.

Experimental Protocol:

o Prepare a sample as described for *H NMR spectroscopy, using a slightly higher
concentration if necessary (20-50 mg).
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e Acquire a proton-decoupled 3C NMR spectrum on a spectrometer operating at a
corresponding frequency (e.g., 75 MHz for a 300 MHz 1H instrument).

» Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be
used to differentiate between CH, CHz, and CHs groups, although none are expected in the
aliphatic region for this molecule.

Infrared (IR) Spectroscopy

Expected Spectrum: IR spectroscopy is used to identify the functional groups present in a
molecule. For diethenyl ethanedioate, the key characteristic absorption bands are expected
to be:

e C=0 stretch (ester): A strong absorption band in the region of 1750-1770 cm~1. The position
of this band can be influenced by conjugation.

e C=C stretch (vinyl): A medium intensity band around 1640-1650 cm~1.
e C-O stretch (ester): Strong bands in the region of 1100-1300 cm™1,

e =C-H bend (vinyl): Bands in the region of 900-1000 cm™1,
Experimental Protocol:

» For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between
two salt plates (e.g., NaCl or KBr).

o Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
accessory.

o Acquire the IR spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Expected Fragmentation: Mass spectrometry provides information about the molecular weight
and fragmentation pattern of a molecule. For diethenyl ethanedioate, the molecular ion peak
(M*) would be expected at m/z = 142.11. Common fragmentation pathways for esters would
likely be observed, including:
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e Loss of a vinyl group (-CH=CH:) leading to a fragment at m/z = 115.

e Loss of a vinyloxy group (-OCH=CH:) leading to a fragment at m/z = 99.
» Cleavage of the C-C bond of the oxalate backbone.

Experimental Protocol:

 Introduce a small amount of the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS).

 lonize the sample using a suitable method, such as electron ionization (El) or chemical
ionization (CI).

e Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Proposed Synthesis Protocol

While a specific, optimized synthesis for diethenyl ethanedioate is not available in the
reviewed literature, a plausible route is via the transvinylation of oxalic acid with vinyl acetate.
This method has been successfully used for the synthesis of other divinyl dicarboxylates.[2]

Transvinylation Reaction

Reaction Scheme:
Experimental Protocol:

» To a solution of oxalic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran),
add an excess of vinyl acetate (2-4 equivalents).

e The reaction can be catalyzed by a palladium salt, such as palladium(ll) acetate, in the
presence of a suitable ligand. Alternatively, some transvinylation reactions are promoted by
mercury(ll) salts, though these are less desirable due to toxicity.

e The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and
the progress is monitored by a suitable technique (e.g., TLC or GC).
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e Upon completion, the reaction mixture is worked up by washing with an aqueous solution to

remove the catalyst and any unreacted acid.

e The organic layer is dried over an anhydrous salt (e.g., MgSOa), and the solvent is removed

under reduced pressure.

e The crude product is then purified by vacuum distillation or column chromatography to yield

pure diethenyl ethanedioate.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent

structural elucidation of diethenyl ethanedioate.
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Workflow for the synthesis and characterization of diethenyl ethanedioate.

Conclusion
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This technical guide provides a detailed theoretical framework for the chemical properties and
structural elucidation of diethenyl ethanedioate. While direct experimental data remains
elusive, the proposed synthetic route and the predicted spectroscopic characteristics offer a
solid starting point for any research group aiming to synthesize and characterize this
compound. The methodologies outlined are based on well-established principles of organic
chemistry and are readily applicable in a standard laboratory setting. Further research into this
and other divinyl dicarboxylates could open up new avenues in polymer chemistry and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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